molecular formula C13H10Cl2N2 B1470800 4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1412957-81-3

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No.: B1470800
CAS No.: 1412957-81-3
M. Wt: 265.13 g/mol
InChI Key: VNQBJVOOOJUTSW-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C10H7Cl2N3 . It belongs to the class of substituted pyrimidines, which are nitrogen-containing heterocycles that serve as critical scaffolds in medicinal chemistry and agrochemical research . The specific substitution pattern on the pyrimidine core, featuring chloro, 2-chlorophenyl, and cyclopropyl groups, makes it a valuable intermediate for further synthetic exploration. Researchers can utilize this compound to build more complex molecular architectures, particularly through nucleophilic aromatic substitution reactions where the chloro group is displaced by various nucleophiles such as amines and alcohols . Pyrimidine derivatives with chlorine and aryl substituents are frequently investigated in drug discovery for their potential to interact with biological targets like protein kinases, which are enzymes implicated in a range of diseases . Furthermore, structurally similar chloro-phenyl-pyrimidines have been identified as key intermediates in the synthesis of compounds with herbicidal activity . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQBJVOOOJUTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Amino-4-hydroxypyrimidine Intermediate

  • Starting materials : A ketoester of formula (1) and a guanidine derivative of formula (2).
  • Reaction conditions : The ketoester is treated with an excess of guanidine derivative in a protic solvent such as ethanol, refluxed for 6 to 24 hours (preferably ~16 hours).
  • Outcome : Formation of 2-amino-4-hydroxypyrimidine derivative (formula 3).
  • Isolation : Conventional methods; often used directly in the next step without further purification.

Chlorination to 4-Chloropyrimidine

  • Reagents : Chlorinating agent, preferably phosphorus oxychloride (POCl₃).
  • Conditions : Reaction conducted at reflux temperature for 30 minutes to 8 hours (optimal ~2 hours), typically solvent-free.
  • Product : 2-amino-4-chloropyrimidine derivative (formula 4).
  • Purification : Recrystallization before further use.

Introduction of the 6-(2-chlorophenyl) Group

  • Method : Palladium-catalyzed Suzuki coupling.
  • Reagents :
    • Boronic acid derivative corresponding to 2-chlorophenyl.
    • Palladium catalyst, e.g., tetrakis(triphenylphosphine)palladium(0).
    • Base such as sodium carbonate.
  • Solvent system : Aqueous mixture of ethanol, water, and dimethoxyethane.
  • Conditions : Reflux at 80–90°C for 5 to 30 hours (preferably ~14 hours).
  • Outcome : Coupling at the 6-position to afford the aryl-substituted pyrimidine.

Installation of the 2-Cyclopropyl Group

  • Approach : Nucleophilic substitution of the 2-amino group or direct substitution on 2-chloropyrimidine.
  • Reagents and conditions :
    • Use of cyclopropyl lithium or cyclopropyl boronic acid derivatives.
    • Reaction in ethereal solvents such as tetrahydrofuran at low temperature (-95°C) to room temperature.
    • Alternatively, palladium-catalyzed cross-coupling with cyclopropylboronic acid.
  • Outcome : Introduction of cyclopropyl substituent at the 2-position.

Alternative Synthetic Routes

  • From 2,4-dichloropyrimidine : Sequential nucleophilic substitution at the 2- and 4-positions with cyclopropylamine and aryl amines or phenylboronic acids, respectively, as described in kinase inhibitor synthesis literature.
  • Oxidation and substitution steps : Some methods involve methylthio or methylsulfonyl intermediates at the 2-position, which are subsequently displaced by cyclopropyl amines or other nucleophiles.
  • Friedel-Crafts acylation : Preparation of acylaryl derivatives as intermediates, which are then cyclized to pyrimidines.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Solvent/System Notes
Ketoester + Guanidine Ethanol, reflux Reflux (~78°C) 6–24 hours (16 h) Ethanol Forms 2-amino-4-hydroxypyrimidine
Chlorination (POCl₃) Phosphorus oxychloride, neat Reflux (~105°C) 0.5–8 hours (2 h) None (solvent-free) Forms 4-chloropyrimidine
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O/Dimethoxyethane 80–90°C 5–30 hours (14 h) Mixed aqueous-organic solvent Introduces 6-(2-chlorophenyl)
Cyclopropyl substitution Cyclopropyl lithium or boronic acid, THF -95°C to RT 0.1–0.5 hours Ethereal solvent (THF) Installs 2-cyclopropyl group

Research Findings and Yields

  • Yields reported for similar pyrimidine derivatives range widely from 3% to 85%, depending on the step and optimization level.
  • Chlorination with POCl₃ is generally high yielding and clean.
  • Suzuki coupling efficiency depends on catalyst and base choice but typically achieves moderate to high yields.
  • Low-temperature lithiation followed by boronation is effective for cyclopropyl installation but requires careful temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrimidine oxide.

Scientific Research Applications

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group at position 2 provides greater steric hindrance compared to methyl or isopropyl substituents in analogs like 4-Chloro-6-isopropylpyrimidin-2-amine (similarity score: 0.81) .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group likely increases lipophilicity compared to methyl or hydroxyl substituents (e.g., 6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-ol in ) .
  • Melting Points: While direct data are unavailable, analogs such as 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (melting point: 194–196°C) suggest that halogenation and bulky substituents elevate melting points .

Biological Activity

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a cyclopropyl group, influencing its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

  • IUPAC Name: this compound
  • Molecular Formula: C12H10Cl2N2
  • Molecular Weight: 251.13 g/mol

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.

Table 1: Inhibition of COX Enzymes

CompoundIC50 (μM)Reference
This compoundNot specified
Celecoxib0.04 ± 0.01
Indomethacin9.17

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating the compound's potential efficacy in reducing inflammation.

The mechanism through which this compound exerts its anti-inflammatory effects appears to involve the selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The structural components of this compound play a pivotal role in its biological activity. The presence of the chloro groups and the cyclopropyl moiety are believed to enhance its binding affinity to COX enzymes. SAR studies suggest that modifications in these substituents could lead to improved potency and selectivity.

Study on Nephrotoxicity

A comparative study on chlorinated phenolic compounds, including derivatives related to this compound, indicated nephrotoxic potential in vitro. The study utilized isolated renal cortical cells from Fischer 344 rats and assessed cytotoxicity through lactate dehydrogenase (LDH) release assays. The findings suggest that structural modifications significantly influence nephrotoxic outcomes, highlighting the importance of careful evaluation in drug design involving chlorinated compounds .

Anti-inflammatory Efficacy in Animal Models

Another investigation involved assessing the anti-inflammatory efficacy of pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin, further supporting the therapeutic potential of pyrimidine compounds .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: Introduction of the cyclopropyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (argon atmosphere) at 80–100°C .
  • Step 2: Chlorination at the 4-position using POCl₃ in the presence of a base (e.g., DIEA) at reflux (110°C) for 6–8 hours .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity . Key intermediates include 2-cyclopropylpyrimidine and 2-chlorophenylboronic acid.

Q. How is structural characterization performed for this compound?

Structural validation combines:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrimidine and chlorophenyl groups) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 305.05) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • Waste Disposal: Halogenated byproducts must be segregated and treated by certified waste management services .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropane ring introduction?

Yield optimization strategies include:

  • Catalyst Screening: Pd(OAc)₂ with XPhos ligand increases coupling efficiency (yield: 78% vs. 52% with Pd(PPh₃)₄) .
  • Solvent Effects: DMF improves solubility of boronic acid intermediates compared to THF .
  • Temperature Control: Maintaining 90°C prevents cyclopropane ring decomposition . A comparative table of catalysts and yields:
CatalystLigandSolventYield (%)
Pd(PPh₃)₄NoneTHF52
Pd(OAc)₂XPhosDMF78

Q. How to resolve contradictions in reported antimicrobial activity data?

Discrepancies may arise from:

  • Assay Variability: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or MIC measurement protocols .
  • Structural Analogues: Modifying the chlorophenyl substituent (e.g., 2-Cl vs. 4-Cl) alters lipophilicity and target binding .
  • Statistical Validation: Replicate studies (n ≥ 3) with ANOVA (p < 0.05) ensure reproducibility . Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. What advanced techniques validate electronic effects of substituents on reactivity?

  • DFT Calculations: Gaussian software models electron density distribution; chloro groups increase electrophilicity at C4 .
  • Hammett Plots: Correlate substituent σ values with reaction rates (e.g., cyclopropyl σp = -0.21 reduces ring activation) .
  • UV-Vis Spectroscopy: Absorbance shifts (λmax 270 → 290 nm) indicate conjugation changes due to chlorophenyl groups .

Q. How to address crystallization challenges for X-ray analysis?

  • Solvent Screening: Slow evaporation in DCM/hexane (1:3) produces high-quality crystals .
  • Temperature Gradients: Cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation .
  • Additive Use: 5% DMSO improves crystal symmetry by reducing π-π stacking interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine
Reactant of Route 2
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4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine

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